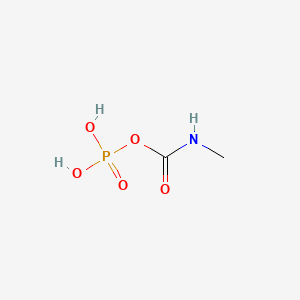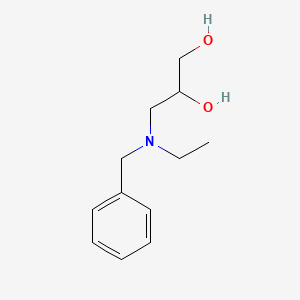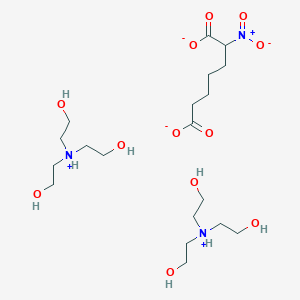
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate: is a chemical compound with the molecular formula C19H41N3O12 It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as water or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, and the resulting compound is purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, filtration, and drying are employed to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitro derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
Chemistry: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in complex formation and coordination chemistry .
Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins. Its ability to maintain pH stability makes it valuable in various biological experiments .
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its biocompatibility and low toxicity make it suitable for medical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it valuable in industrial processes.
作用機序
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The tris(2-hydroxyethyl)ammonium groups provide multiple sites for interaction, enhancing the compound’s effectiveness in various applications.
類似化合物との比較
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Comparison: Compared to these similar compounds, bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate has a unique nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidation and reduction reactions makes it versatile in various applications. Additionally, its stability and low toxicity make it a preferred choice in biological and medical research.
特性
CAS番号 |
94237-21-5 |
|---|---|
分子式 |
C19H41N3O12 |
分子量 |
503.5 g/mol |
IUPAC名 |
2-nitroheptanedioate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C7H11NO6.2C6H15NO3/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*8-4-1-7(2-5-9)3-6-10/h5H,1-4H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
InChIキー |
HHXIFUXZIFFBLH-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)[O-])CC(C(=O)[O-])[N+](=O)[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



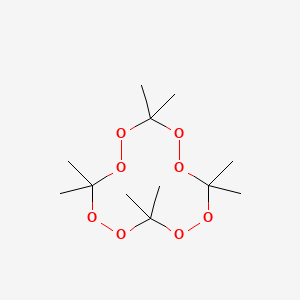
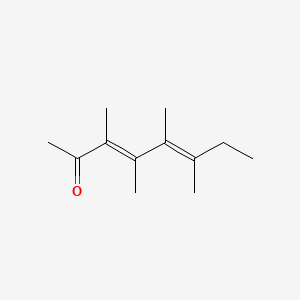
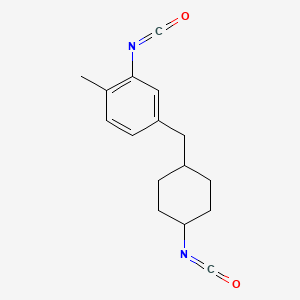


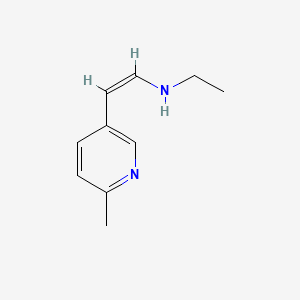
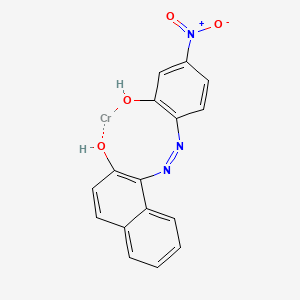
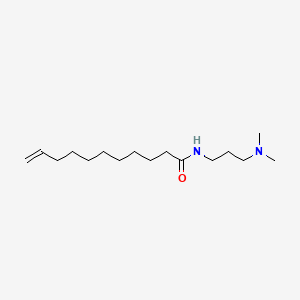
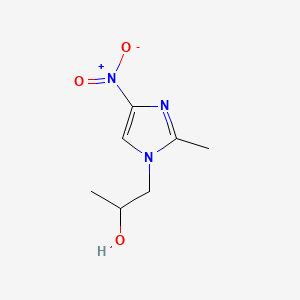
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
